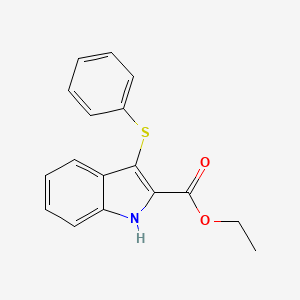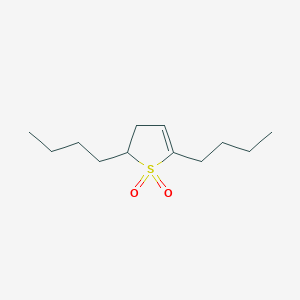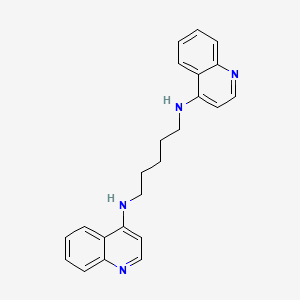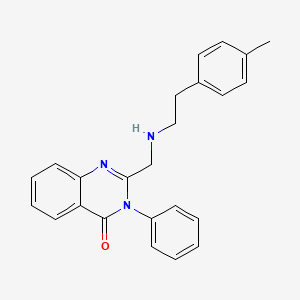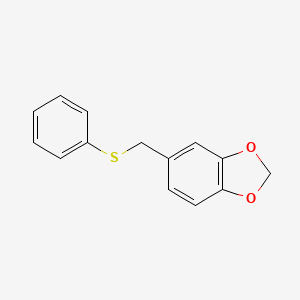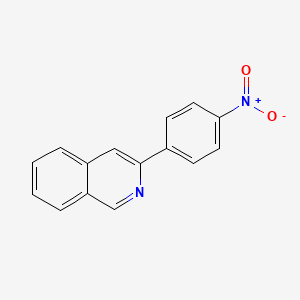![molecular formula C23H24O3 B14337315 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 106743-89-9](/img/structure/B14337315.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O2. It is known for its applications in various industrial processes, particularly in the production of thermosetting resins and metal-clad laminates . The compound is characterized by its phenolic structure, which contributes to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of formaldehyde with 2,6-dimethylphenol under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves heating the reactants to a specific temperature to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of thermosetting resins, metal-clad laminates, and printed circuit boards.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The compound’s reactivity allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenolic rings.
Bisphenol F (BPF): Another related compound with variations in the methylene bridge and phenolic substituents.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific substituents, which confer distinct reactivity and properties. Its applications in industrial processes and potential biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
106743-89-9 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,24-26H,1-4H3 |
Clave InChI |
OHKTUDSKDILFJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


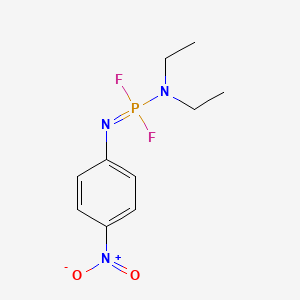
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
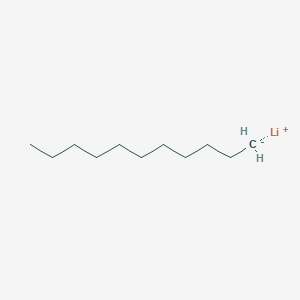
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
